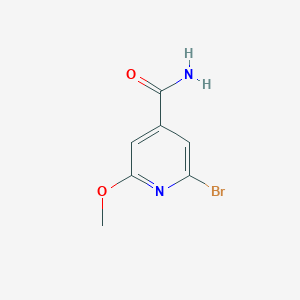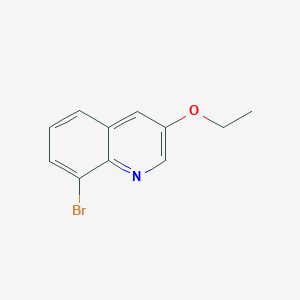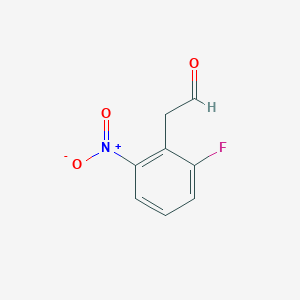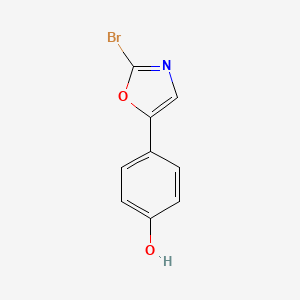
(2-Bromo-pyridin-4-yloxy)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Bromopyridin-4-yl)oxy)acetic acid is an organic compound with the molecular formula C7H6BrNO2 It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the second position and an acetic acid moiety at the fourth position through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromopyridin-4-yl)oxy)acetic acid typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the second position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Formation of 2-Bromopyridine-4-ol: The brominated pyridine is then reacted with a hydroxylating agent to introduce a hydroxyl group at the fourth position, forming 2-bromopyridine-4-ol.
Etherification: The hydroxyl group of 2-bromopyridine-4-ol is then reacted with chloroacetic acid in the presence of a base such as potassium carbonate to form the ether linkage, resulting in 2-((2-Bromopyridin-4-yl)oxy)acetic acid.
Industrial Production Methods
Industrial production methods for 2-((2-Bromopyridin-4-yl)oxy)acetic acid would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((2-Bromopyridin-4-yl)oxy)acetic acid can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-(pyridin-4-yloxy)acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of 2-(pyridin-4-yloxy)acetic acid.
Scientific Research Applications
2-((2-Bromopyridin-4-yl)oxy)acetic acid has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand the interaction of pyridine derivatives with enzymes and receptors.
Industrial Applications: Potential use in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((2-Bromopyridin-4-yl)oxy)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the acetic acid moiety can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine-4-ol: Similar structure but lacks the acetic acid moiety.
2-(Pyridin-4-yloxy)acetic acid: Similar structure but lacks the bromine atom.
4-Bromopyridine-2-carboxylic acid: Similar structure but the positions of the bromine and carboxylic acid groups are reversed.
Uniqueness
2-((2-Bromopyridin-4-yl)oxy)acetic acid is unique due to the presence of both a bromine atom and an acetic acid moiety, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry.
Properties
Molecular Formula |
C7H6BrNO3 |
|---|---|
Molecular Weight |
232.03 g/mol |
IUPAC Name |
2-(2-bromopyridin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C7H6BrNO3/c8-6-3-5(1-2-9-6)12-4-7(10)11/h1-3H,4H2,(H,10,11) |
InChI Key |
UUBIYMJSNJFDSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1OCC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















